Iridium dioxide

Beschreibung

Iridium dioxide (IrO₂) is a transition metal oxide renowned for its pseudocapacitive behavior, electrocatalytic activity, and stability under harsh conditions. It crystallizes in a rutile structure and exhibits mixed oxidation states (Ir³⁺ and Ir⁴⁺), enabling redox reactions critical for energy storage, sensing, and catalysis . IrO₂ is synthesized via thermal decomposition of precursors (e.g., H₂IrCl₆) or anodic oxidation of metallic Ir, with the former yielding dimensionally stable anodes (DSA®) for industrial electrolysis . Its applications span pH sensors, gas detectors, oxygen evolution reaction (OER) catalysts, and CO₂ conversion systems, driven by its high surface reactivity and durability .

Eigenschaften

IUPAC Name |

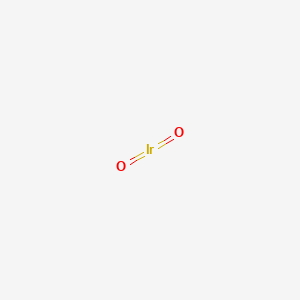

iridium;oxygen(2-) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.2O/q;2*-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYMNZXSZGSORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ir] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrO2-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12030-49-8 | |

| Record name | Iridium oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL6CQW9MWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Key Parameters and Outcomes

| Precursor | Temperature (°C) | Atmosphere | Product Characteristics |

|---|---|---|---|

| Ir powder | 600–1000 | O₂ or air | Crystalline IrO₂ (rutile structure) |

| Ir foil | 800–1100 | O₂ | Dense IrO₂ films with 10–50 nm grain size |

This method is favored for producing high-purity, stoichiometric IrO₂ but requires precise temperature control to avoid decomposition.

Hydrolysis of Iridium Chloride Precursors

Hydrolysis of iridium(III) chloride (IrCl₃) under controlled conditions offers a solution-based route to IrO₂. Brauer’s Handbook of Preparative Inorganic Chemistry describes slow hydrolysis of IrCl₃ at ambient conditions, yielding a non-stoichiometric hydrate (IrO₂·nH₂O). Subsequent dehydration at 350°C under nitrogen produces phase-pure IrO₂. A modified approach involves reducing IrCl₃ with sodium borohydride (NaBH₄) at 80°C, which accelerates hydrolysis and forms colloidal IrO₂ nanoparticles. The reaction proceeds as follows:

Comparative Analysis of Hydrolysis Methods

| Method | Conditions | Particle Size | Crystallinity |

|---|---|---|---|

| Slow hydrolysis | Ambient, pH 7–9 | 50–100 nm | Amorphous |

| NaBH₄ reduction | 80°C, 1:4 IrCl₃:NaBH₄ molar ratio | 5–20 nm | Partially crystalline |

While NaBH₄ reduction enables nanoparticle synthesis, the product often requires post-annealing to achieve full crystallinity.

Precipitation from Hexachloroiridate Solutions

Alkaline precipitation of hexachloroiridate salts is a widely used industrial method. Adding sodium hydroxide (NaOH) to a boiling hexachloroiridic acid (H₂IrCl₆) solution generates a blue precipitate of iridium hydroxide, which dehydrates to IrO₂ at 350°C. The reaction sequence is:

This method produces highly pure IrO₂ but is sensitive to pH fluctuations, requiring careful titration to avoid over-precipitation of impurities.

Hydrothermal Synthesis for Nanostructured IrO₂

Hydrothermal methods enable precise control over IrO₂ morphology. A 2022 study demonstrated that treating IrCl₃·xH₂O with NaOH under hydrothermal conditions (80°C, pH 12) yields IrO₂ nanoparticles (10–30 nm) with high surface area. The alkaline environment promotes oxidative hydrolysis:

Hydrothermal Synthesis Parameters

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| Temperature | 80–120°C | ↑ Crystallinity |

| pH | 10–12 | ↓ Aggregation |

| Reaction time | 2–6 hours | ↑ Yield |

This method is ideal for synthesizing IrO₂ nanoparticles for catalytic applications, though scalability remains a challenge.

Electrochemical Oxidation of Iridium Substrates

Anodic oxidation of iridium metal at high potentials (e.g., 60 V) generates amorphous IrO₂ films with exceptional oxygen evolution reaction (OER) activity. The process involves Ir dissolution and redeposition as IrOₓ (1 < x < 2), which stabilizes into IrO₂ under operation. In situ X-ray photoelectron spectroscopy (XPS) confirms the formation of Ir⁴⁺ species during polarization.

Electrochemical vs. Thermal Oxide Properties

| Property | Electrochemical IrO₂ | Thermal IrO₂ |

|---|---|---|

| Crystallinity | Amorphous | Crystalline |

| OER overpotential | 250 mV @ 10 mA/cm² | 320 mV @ 10 mA/cm² |

| Stability in acid | >100 hours | >200 hours |

Electrochemical methods are preferred for fabricating catalytic electrodes but require specialized equipment.

Phase Stability and Decomposition Pathways

Understanding IrO₂ decomposition is critical for high-temperature applications. Studies in the Nd₂O₃–IrO₂ system show that IrO₂ remains stable up to 1026°C, beyond which it decomposes into metallic Ir and O₂ gas:

Similar behavior is observed in other rare-earth oxide systems, with decomposition temperatures varying by 50–100°C depending on the coexisting oxide phase .

Analyse Chemischer Reaktionen

Thermal Decomposition

At temperatures above 1070°C, IrO₂ decomposes into metallic iridium and oxygen:

Decomposition kinetics depend on atmospheric conditions, with slower rates in inert environments .

Electrochemical Reactions in Oxygen Evolution (OER)

IrO₂ is a benchmark catalyst for the acidic oxygen evolution reaction. Key mechanistic steps involve:

a. Surface Oxidation and Oxygen Vacancy Formation

At potentials >1.5 V (vs. RHE), Ir⁴⁺ sites oxidize, creating oxygen vacancies (□):

This process enhances Ir–Ir interactions, stabilizing the catalyst against dissolution .

b. Catalytic Cycle for OER

The reaction pathway involves four proton-coupled electron transfers:

The rate-determining step is *OH adsorption, with overpotentials as low as 197 mV reported for metastable 1T-IrO₂ phases .

Redox Behavior and Dissolution

a. Oxidation State Transitions

IrO₂ exhibits mixed oxidation states under operando conditions:

-

Ir⁴⁺ ↔ Ir³⁺ during OER, confirmed by X-ray absorption spectroscopy .

-

Surface Ir⁵⁺ species form transiently at high potentials, accelerating O₂ release .

b. Acidic Dissolution

In acidic electrolytes (e.g., 0.5 M H₂SO₄), IrO₂ undergoes gradual dissolution:

Calcination at 450°C reduces dissolution rates by 70% due to stronger Ir–Ir bonding .

Comparative OER Performance

The catalytic activity of IrO₂ varies with crystallinity and synthesis method:

| Catalyst Type | Overpotential (mV) | Stability (hours) | TON (s⁻¹) | Source |

|---|---|---|---|---|

| Rutile IrO₂ | 320 | 50 | 1.2 | |

| 1T-IrO₂ (metallene) | 197 | 126 | 4.2 | |

| Amorphous IrO₂ | 280 | 80 | 2.8 |

Reactions with Halogens and Acids

IrO₂ is chemically inert under most conditions but reacts with halogens at elevated temperatures:

It resists dissolution in concentrated HNO₃ and HCl but reacts slowly with aqua regia .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Oxygen Evolution Reaction

Iridium dioxide is recognized as one of the most effective catalysts for the oxygen evolution reaction (OER), which is crucial in electrochemical processes such as water splitting and fuel cells. It is second only to ruthenium dioxide in terms of catalytic activity in acidic environments.

- Performance Metrics : IrO₂ demonstrates high durability and stability under harsh conditions, making it suitable for proton exchange membrane (PEM) electrolyzers.

- Recent Developments : A study reported that iridium-manganese oxide catalysts can produce hydrogen at rates comparable to pure iridium while using 95% less iridium, significantly reducing costs and resource consumption .

| Catalyst Type | OER Overpotential (mV) | Specific Activity (mA/cm²) | Stability (Hours) |

|---|---|---|---|

| This compound | 197 | 10 | 126 |

| RuO₂@IrO₂ Core-Shell | 148 | 30 | Not specified |

1.2 Electrocatalysis in Fuel Cells

This compound plays a vital role in fuel cell technology, particularly in enhancing the efficiency of PEM fuel cells. Its electrochemical properties facilitate the conversion of chemical energy into electrical energy.

- Case Study : Research has shown that doped iridium oxides exhibit enhanced catalytic activities due to the presence of vacancy states, which improve their performance in fuel cells .

Sensing Applications

2.1 pH Sensors

Iridium oxide films have been successfully used in the development of pH sensors. These sensors are crucial in biomedical applications for monitoring physiological conditions.

- Technical Performance : The iridium oxide films grown on silicon-based microelectrodes demonstrated a super-Nernstian response of approximately 72.9 mV/pH between pH 3 and pH 11, with high repeatability and reproducibility .

| Sensor Type | Sensitivity (mV/pH) | pH Range | Resolution (pH units) |

|---|---|---|---|

| IrO₂-based pH Sensor | 72.9 | 3 - 11 | 0.03 |

2.2 Glucose Sensors

Iridium oxide has also been utilized in non-enzymatic glucose sensors, showcasing its versatility in biochemical applications.

- Performance : These sensors exhibited a repeatable amperometric response for glucose oxidation at an applied potential of 0.68 V, indicating their potential for real-time glucose monitoring .

Wirkmechanismus

The mechanism by which iridium dioxide exerts its effects, particularly in catalysis, involves the following:

Oxygen Evolution Reaction (OER): this compound facilitates the OER through a bi-nuclear mechanism, where adjacent surface oxygen atoms act as fixed adsorption sites.

Molecular Targets and Pathways: The primary molecular targets are water molecules and hydroxide ions, which are oxidized to produce oxygen gas.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Metal Oxides in pH Sensors

Gas Sensing Mechanisms

IrO₂-decorated multi-walled CNTs (IrOₓ-MWCNT) show superior sensitivity to ammonia (NH₃) and nitrogen dioxide (NO₂) compared to bare CNTs. The coexistence of IrO₂ and Ir₂O₃ creates active sites for gas adsorption, altering electrical resistance via electron transfer . Similarly, IrO₂-modified SnO₂ detects formaldehyde at 10 ppm with higher selectivity than Ag-modified SnO₂, attributed to IrO₂’s catalytic promotion of gas-surface reactions . In contrast, tungsten trioxide (WO₃) nanowires require IrO₂ nanoparticle decoration to achieve NO₂ sensitivity, underscoring IrO₂’s role in enhancing charge transfer .

Catalytic Activity

Oxygen Evolution Reaction (OER)

IrO₂ outperforms ruthenium dioxide (RuO₂) in acidic OER due to its corrosion resistance. Thermally prepared IrO₂ (TDIROF) exhibits a lifetime >1,000 hours under oxygen evolution, whereas anodically oxidized IrO₂ (AIROF) degrades rapidly . RuO₂, though cost-effective, dissolves in acidic media, limiting its utility .

CO₂ Conversion

Iridium complexes catalyze CO₂ hydrogenation to methane with a turnover of 8,300, surpassing rhodium (Rh) and cobalt (Co) catalysts. Density functional theory (DFT) studies reveal Ir’s strong back-donation ability lowers activation energy (13.4 kcal/mol vs. Rh’s 14.2 and Co’s 18.3 kcal/mol) . Pincer Ir compounds also enable CO₂ hydroboration with a turnover frequency (TOF) of 495 h⁻¹, the highest reported for methoxide production .

Table 2: Catalytic Efficiency in CO₂ Hydrogenation

| Catalyst | Turnover Number (TON) | Activation Energy (kcal/mol) | Key Reaction |

|---|---|---|---|

| Ir | 8,300 | 13.4 | CO₂ → CH₄ with silanes |

| Rh | 5,200 | 14.2 | CO₂ → CH₄ |

| Co | 1,800 | 18.3 | CO₂ → HCOOH |

Thermodynamic Stability

IrO₂ exhibits intermediate Gibbs free energy of formation (ΔGf) compared to RuO₂ and OsO₂, balancing synthesis feasibility and stability. RuO₂’s lower ΔGf makes it easier to synthesize but less stable under oxidation, while OsO₂’s higher ΔGf correlates with lower reactivity .

Table 3: Thermodynamic Properties of RuO₂, IrO₂, and OsO₂

| Oxide | ΔGf (kJ/mol, 298 K) | Melting Point (°C) | Stability in O₂ |

|---|---|---|---|

| RuO₂ | -280 | 1,200 | Dissolves in acidic OER |

| IrO₂ | -220 | 1,100 | Stable in acidic OER |

| OsO₂ | -180 | 500 | Low thermal stability |

Topological and Transport Properties

IrO₂ hosts symmetry-protected Dirac nodal lines (DNLs) in its band structure, absent in analogous oxides like RuO₂. These DNLs enable spin Hall effects, with spin Hall conductivities reaching 2,400 ħ/(e·Ω·cm), advantageous for spintronics . Strain and dimensionality modulate its electrical resistance, offering tunability unavailable in simpler oxides like TiO₂ .

Biologische Aktivität

Iridium dioxide (IrO2) has garnered attention in various fields, particularly in catalysis and biomedical applications. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.

Overview of this compound

This compound is an inorganic compound with significant catalytic properties, particularly in electrochemical reactions. Its unique electronic structure and stability make it a candidate for various applications, including as a catalyst in oxygen evolution reactions (OER) and as a potential therapeutic agent in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of iridium complexes, particularly those containing iridium(III) ions. While this compound itself has limited direct research on its biological activity, iridium(III) complexes derived from it have shown promising results.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study synthesized several iridium(III) complexes and evaluated their cytotoxic effects against various cancer cell lines, including SGC-7901 and HeLa cells. The results indicated moderate to high cytotoxicity, comparable to the standard chemotherapy drug Cisplatin .

- The IC50 values for these complexes ranged from 3.6 µM to 14.1 µM, indicating significant potential for further development as anticancer agents .

-

Mechanisms of Action :

- The mechanisms underlying the anticancer effects of iridium complexes include induction of apoptosis through DNA damage and mitochondrial dysfunction. Specifically, these complexes were found to elevate reactive oxygen species (ROS), leading to increased intracellular calcium levels and ATP depletion, which are critical pathways for triggering apoptosis .

- In vitro studies demonstrated that these complexes inhibit cell proliferation and migration, suggesting their potential in preventing metastasis .

- Electrocatalytic Properties :

Comparative Analysis of Iridium Complexes

The following table summarizes key findings related to the biological activity of different iridium complexes compared to Cisplatin:

| Iridium Complex | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ir(Hppy)2(NP) | SGC-7901 | 3.6 | ROS elevation, DNA damage |

| Ir(Hppy)2(ANP) | SGC-7901 | 14.1 | Mitochondrial dysfunction |

| Ir(Hppy)2(DAP) | SGC-7901 | 11.1 | Apoptosis induction |

| Cisplatin | HeLa | ~10 | DNA cross-linking |

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Advantages | Limitations | Characterization Techniques |

|---|---|---|---|

| H₂IrCl₆ decomposition | High crystallinity, scalable | Requires precise temperature control | XRD, SEM-EDS, cyclic voltammetry |

| Anodic oxidation (AIROF) | Thin-film formation for electrodes | Rapid corrosion under OER conditions | Electrochemical impedance spectroscopy |

Advanced: How can researchers optimize experimental designs for IrO₂ synthesis to balance cost and data robustness?

Answer:

Adopt Initial Experimental Design (IED) methodologies to integrate prior data, expert input, and statistical models. For example:

- Use adaptive design spaces to focus experiments near process optima (e.g., temperature, precursor concentration).

- Validate with pilot studies using in-situ TEM to monitor phase transitions (e.g., Ir → IrO₂) under varying oxygen pressures .

- Cross-reference thermodynamic models (e.g., iridium oxidation kinetics ) to refine parameter ranges.

Basic: Which characterization techniques are critical for analyzing IrO₂ nanostructures?

Answer:

- XRD : Confirms crystallinity and phase purity.

- TEM/HR-TEM : Resolves particle size, morphology, and lattice fringes (e.g., porous Ir/IrO₂ superstructures ).

- XPS : Identifies oxidation states (Ir⁴⁺ in IrO₂) and surface contaminants.

- Electrochemical profiling : Measures OER activity via Tafel plots .

Advanced: How can contradictions in IrO₂ stability data under extreme conditions be resolved?

Answer:

Contradictions often arise from varying experimental conditions (e.g., oxygen partial pressure, impurities). Mitigation strategies:

- Replicate studies under controlled atmospheres (e.g., in-situ TEM heating in O₂ vs. inert gas ).

- Validate purity : Use ICP-MS to detect trace elements (e.g., phosphorus in PuO₂-IrO₂ composites causing grain boundary failure ).

- Apply computational models : Density functional theory (DFT) to predict stability under extreme temperatures .

Basic: What are the key electrochemical properties of IrO₂ relevant to energy applications?

Answer:

- High OER activity : Overpotential < 300 mV in acidic media.

- Corrosion resistance : Superior to other oxides (e.g., RuO₂) but degrades under prolonged anodic stress .

- Conductivity : Metallic behavior due to Ir⁴⁺-Ir⁴⁺ interactions in rutile structure .

Advanced: How can machine learning enhance IrO₂ nanoparticle analysis in TEM images?

Answer:

- Automated detection : Train convolutional neural networks (CNNs) to segment Ir/IrO₂ particles in HR-TEM images, improving accuracy in size/distribution metrics (e.g., particle area vs. temperature trends ).

- Data augmentation : Simulate particle morphologies under varying synthesis conditions to expand training datasets.

Q. Table 2: TEM Analysis of IrO₂ Nanoparticles

| Temperature (°C) | Avg. Particle Size (nm) | Phase Composition | Data Source |

|---|---|---|---|

| 300 | 5.2 ± 0.3 | IrO₂ | In-situ TEM |

| 600 | 8.7 ± 0.5 | Ir/IrO₂ mixture | Ex-situ XRD |

Advanced: What methodologies ensure data integrity in IrO₂ studies, given historical fabrication risks?

Answer:

- Independent replication : Reproduce key findings (e.g., thermal stability thresholds ) across labs.

- Open data practices : Share raw TEM images, electrochemical datasets, and code for analysis .

- Statistical rigor : Apply ANOVA to identify outliers in synthesis parameter studies .

Basic: How does IrO₂ compare to other catalysts in organics electro-oxidation?

Answer:

- Activity : IrO₂ outperforms Pt/C in oxidizing small organics (e.g., formic acid) due to stable surface intermediates.

- Lifetime : Degrades faster than TiO₂-supported catalysts but can be mitigated via doping (e.g., Sn or Ta ).

Advanced: What advanced computational tools predict IrO₂ behavior in novel applications?

Answer:

- Molecular dynamics (MD) : Simulate IrO₂/Ir interfaces under thermal stress .

- Microkinetic modeling : Derive rate equations for OER pathways using DFT-calculated adsorption energies.

Basic: What safety protocols are essential when handling IrO₂ nanoparticles?

Answer:

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Waste disposal : Acidic dissolution followed by Ir recovery to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.